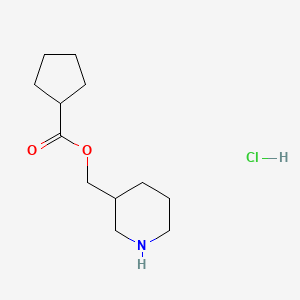![molecular formula C14H12BrN3O B1397459 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 884503-95-1](/img/structure/B1397459.png)
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
“7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of numerous studies due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolopyridines in general can be synthesized from both a preformed pyrazole or pyridine . The synthetic methods often involve various substitution patterns .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[4,3-b]pyridine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring . It also has a benzyloxy group at the 7-position, a bromo group at the 3-position, and a methyl group at the 5-position.Applications De Recherche Scientifique
Synthèse de dérivés de pyrazolopyridine
Les pyrazolopyridines, y compris des composés comme le 7-(benzyloxy)-3-bromo-5-méthyl-1H-pyrazolo[4,3-b]pyridine, sont synthétisées par diverses méthodes, qui sont cruciales pour leur application en chimie médicinale. La synthèse implique souvent des réactions de condensation-déshydratation ou de condensation avec des aldéhydes dans des conditions oxydantes .
Inhibition des kinases
Ces composés ont été étudiés pour leur potentiel en tant qu'inhibiteurs de kinases, qui peuvent jouer un rôle important dans le traitement de diverses maladies, y compris le cancer .
Propriétés antimicrobiennes
Les caractéristiques structurales des pyrazolopyridines permettent une activité antimicrobienne, ce qui en fait des candidats pour le développement de nouveaux agents antimicrobiens .
Activité biologique
L'activité biologique des pyrazolopyridines est un domaine d'intérêt en raison de leurs applications thérapeutiques potentielles. Des études ont été menées pour explorer leurs effets biologiques généraux .
Développement pharmaceutique
Le potentiel pharmacologique des pyrazolopyridines est exploré pour le développement de nouveaux médicaments. Leur structure unique permet la création de composés ayant des effets spécifiques souhaités .
Orientations Futures
Mécanisme D'action
Target of Action
The compound “7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine” belongs to the class of pyrazolopyridines
Mode of Action
Many pyrazolopyridines are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolopyridines are often involved in pathways related to their biological activity .
Analyse Biochimique
Biochemical Properties
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction with TRKs involves binding to the kinase domain, thereby inhibiting its activity and preventing downstream signaling pathways. Additionally, this compound exhibits selectivity for certain cell lines, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . The inhibition of TRKs by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound can alter gene expression patterns, contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent activation . The binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the active site of the kinase. Additionally, this compound can inhibit the activity of cytochrome P450 isoforms, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound possesses good plasma stability, which is essential for its sustained activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized into various intermediates, which may further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of this compound within tissues is influenced by its affinity for certain binding proteins, which can affect its localization and activity . These factors are important for understanding the pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWZPTZHWSIBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


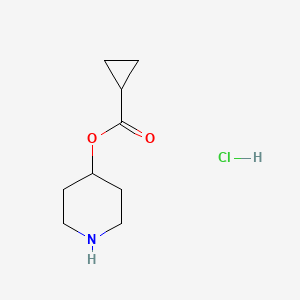
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)

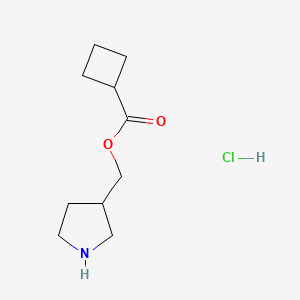
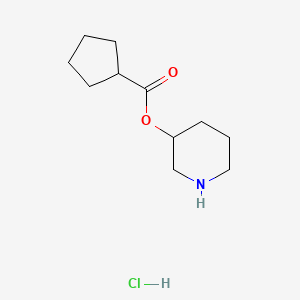
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
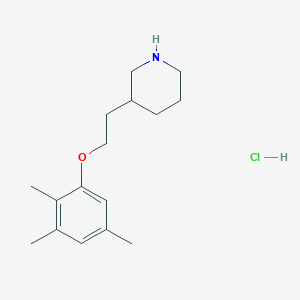
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

